molecular formula C40H38O2Zr B13838761 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)

Cat. No.: B13838761
M. Wt: 641.9 g/mol
InChI Key: CEECLOJSJJUIBZ-UHFFFAOYSA-N
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Description

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+) is a complex compound that combines organic and inorganic components. The compound features two naphthalen-2-ol units and a zirconium ion, which is coordinated with tetrahydroindenyl groups. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves the reaction of naphthalen-2-ol with suitable reagents under controlled conditions. One common method involves the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form the desired product . The reaction typically requires refluxing in a solvent such as dimethylformamide (DMF) for a specific duration.

For the preparation of 1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide, a cycloaddition reaction is often employed. This involves the reaction of tetrahydroindenyl derivatives with suitable dienophiles under controlled conditions .

Industrial Production Methods

Industrial production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalen-2-ol compounds.

Scientific Research Applications

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol and its derivatives have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the zirconium ion and the specific arrangement of naphthalen-2-ol and tetrahydroindenyl groups make 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide unique. This structure imparts distinct chemical and physical properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C40H38O2Zr

Molecular Weight

641.9 g/mol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)

InChI

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2;/q;-2;+2

InChI Key

CEECLOJSJJUIBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr+2]

Origin of Product

United States

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